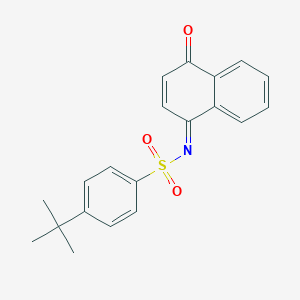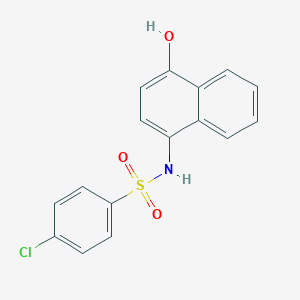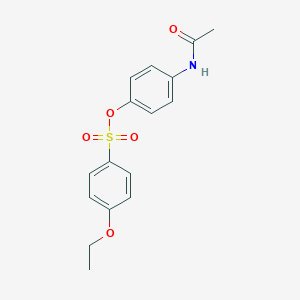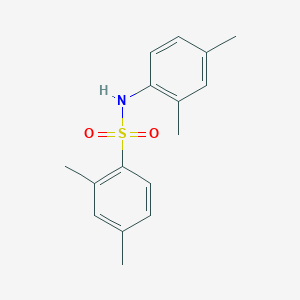
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TBN, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization and the disruption of microtubule dynamics. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to bind to the colchicine site of tubulin, which is involved in the regulation of microtubule assembly and disassembly. By inhibiting tubulin polymerization, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to exhibit cytotoxicity against cancer cells, but it has also been found to have some toxic effects on normal cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to induce oxidative stress and DNA damage in normal cells, which may contribute to its cytotoxicity. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its use as a fluorescence probe and ligand for metal complexes. However, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to investigate the potential use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the use of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a fluorescence probe for the detection of other metal ions. Additionally, further research is needed to understand the mechanism of action of 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential toxicity to normal cells.
合成方法
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-tert-butylaniline with 4-chloro-1-naphthalene sulfonyl chloride, followed by the reaction with acetic anhydride and 2, 4-pentanedione. Another method involves the reaction of 4-tert-butylaniline with 4-chloro-1-naphthaldehyde, followed by the reaction with benzenesulfonamide. Both methods have been used to synthesize 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with high yields and purity.
科学研究应用
4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-tert-butyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a fluorescence probe for the detection of zinc ions and as a ligand for the synthesis of metal complexes.
属性
分子式 |
C20H19NO3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(NE)-4-tert-butyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-20(2,3)14-8-10-15(11-9-14)25(23,24)21-18-12-13-19(22)17-7-5-4-6-16(17)18/h4-13H,1-3H3/b21-18+ |
InChI 键 |
ZCQYDGRCIZDWMV-DYTRJAOYSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)





![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)


![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)